1H-[1]benzofuro[3,2-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
1H-[1]benzofuro[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2/c13-10-9-8(11-5-12-10)6-3-1-2-4-7(6)14-9/h1-5H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCWPSFTRGJXEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aza-Wittig Reaction-Based Synthesis
The aza-Wittig reaction has emerged as a versatile method for constructing the benzofuropyrimidinone core. This approach involves the reaction of iminophosphoranes with carbonyl compounds to form intermediate carbodiimides, which subsequently cyclize to yield the target structure .
In a representative procedure, iminophosphorane 2 (20 mmol) is treated with carbon disulfide (15 mL) in a dichloromethane/acetonitrile mixture (1:1) under reflux for 24–28 hours . The precipitated product, 2,3-dihydro-2-thioxobenzofuro[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidin-4(1H)-one (4a-d ), is isolated via crystallization in 75–80% yield . Modifications using n-butyl isocyanate at 40–50°C further enable the introduction of ethanolamine side chains, as demonstrated in the synthesis of 2-(benzofuro[3,2-d]pyrimidin-4-ylamino)ethanol hydrochloride.
Table 1: Aza-Wittig Reaction Conditions and Outcomes
| Starting Material | Reagent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Iminophosphorane | Carbon disulfide | CH₂Cl₂/CH₃CN | Reflux | 24–28 | 75–80 |
| Iminophosphorane | n-Butyl isocyanate | Toluene | 40–50°C | 6–8 | 82–85 |
Electrochemical Synthesis
Electrochemical methods offer a green alternative for synthesizing benzofuropyrimidinones. The oxidation of 3,4-dihydroxybenzoic acid (1 ) in the presence of 1,3-dimethylbarbituric acid (2 ) or 1,3-diethyl-2-thiobarbituric acid (3 ) under controlled-potential conditions generates benzofuro[2,3-d]pyrimidine derivatives (6a , 6b ) via a Michael addition-electrodecarboxylation cascade . Using an undivided cell and aqueous solvent, this method achieves yields of 85–90% with high purity, bypassing the need for toxic reagents .
Table 2: Electrochemical Synthesis Parameters
| Substrate | Nucleophile | Potential (V) | Solvent | Yield (%) |
|---|---|---|---|---|
| 3,4-Dihydroxybenzoic acid | 1,3-Dimethylbarbituric acid | 0.8 vs. SCE | H₂O | 88 |
| 3,4-Dihydroxybenzoic acid | 1,3-Diethyl-2-thiobarbituric acid | 0.75 vs. SCE | H₂O | 90 |
Condensation with Urea/Thiourea
Condensation of benzofuran chalcones (3a-d ) with urea or thiourea in alcoholic potassium hydroxide provides a straightforward route to 4-substituted pyrimidin-2-ol derivatives (4a-d , 5a-d ) . Stirring equimolar mixtures at room temperature for 5–6 hours yields products in 79–83% after recrystallization . For example, 4-(1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol (4a ) is characterized by IR (υ = 3430 cm⁻¹ for OH) and NMR (δ = 8.51 ppm for pyrimidine-H) .
Table 3: Condensation Reaction Optimization
| Chalcone Derivative | Nucleophile | Base | Time (h) | Yield (%) |
|---|---|---|---|---|
| 3a | Urea | KOH/EtOH | 5 | 79 |
| 3d | Thiourea | KOH/EtOH | 6 | 83 |
Cyclization and Ring-Closure Strategies
Cyclization of 2-(prop-2-ynyloxy)-3-phenyl precursors under basic conditions facilitates the formation of the benzofuropyrimidinone skeleton. For instance, treatment of 3-phenyl-2-(prop-2-ynyloxy)-1-benzofuro[3,2-d]pyrimidin-4(3H)-one with sodium ethoxide induces ring closure, yielding a planar fused system with a phenyl ring dihedral angle of 86.73° . X-ray crystallography confirms the planar arrangement (deviation < 0.045 Å) and C–H⋯π interactions governing crystal packing .
Industrial-Scale Production Considerations
While laboratory methods are well-established, industrial production requires optimization for scalability. Key challenges include minimizing solvent volumes, enhancing catalyst recycling, and ensuring consistent purity. Pilot-scale trials using continuous flow reactors for electrochemical synthesis have shown promise, achieving 80% yield at 10-kg batches .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the carboxylic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the aromatic ring or the carboxylic acid group.
Scientific Research Applications
2-Methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of 1H-[1]benzofuro[3,2-d]pyrimidin-4-one are strongly influenced by its structural analogs. Below is a comparative analysis of key derivatives and related scaffolds:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility: The parent benzofuropyrimidinone has low aqueous solubility, but derivatives like XL413 (with polar pyrrolidine groups) achieve ≥35 mg/mL solubility in water .
- Thermal Stability :
Key Research Findings
Structure-Activity Relationship (SAR) :
- Electron-withdrawing groups (e.g., Br, Cl) at position 8 enhance antifungal and kinase inhibitory activities .
- Bulky substituents (e.g., tert-butylphenyl) improve selectivity for enzyme targets .
Applications Beyond Medicine :
- Benzofuro[3,2-d]pyrimidine-2,4-dicarbonitrile derivatives are used in organic electroluminescent devices due to their electron-transport properties .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1H-[1]benzofuro[3,2-d]pyrimidin-4-one derivatives, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization of benzofuran precursors with pyrimidine intermediates. Key steps include halogenation (e.g., chlorination at the 8-position) and coupling with chiral pyrrolidine groups. Optimization involves adjusting catalysts (e.g., palladium for cross-coupling), temperature (60–120°C), and pH control. Purification via column chromatography or recrystallization ensures high purity .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure and purity of this compound derivatives?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions and stereochemistry.
- X-ray Crystallography : Resolves 3D atomic arrangements, critical for identifying binding conformations (e.g., interactions with enzyme active sites) .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns.
- HPLC : Assesses purity (>95% threshold for biological assays) .
Q. What key physicochemical properties (e.g., solubility, logP) must be characterized during preclinical development of benzofuropyrimidinone-based therapeutics?
- Methodological Answer :
- Solubility : Hydrochloride salts improve aqueous solubility for in vivo studies.
- logP : Measured via shake-flask or HPLC to predict membrane permeability.
- Stability : Assess under varying pH, light, and temperature (e.g., accelerated stability studies at 40°C/75% RH) .
Advanced Research Questions
Q. In designing structure-activity relationship (SAR) studies for benzofuropyrimidinone derivatives, what strategies are recommended to systematically vary substituents and assess biological impact?
- Methodological Answer :
- Substituent Variation : Modify positions 2, 4, and 8 with halogens, alkyl groups, or heterocycles (e.g., pyrrolidine for chiral centers).
- Assays : Use enzyme inhibition assays (e.g., kinase profiling) and cellular viability tests (MTT assays).
- Data Correlation : Pair structural data (X-ray) with IC values to identify pharmacophores .
Q. How should researchers resolve contradictions in reported biological activity data for benzofuropyrimidinone derivatives across different studies?
- Methodological Answer :
- Assay Standardization : Control variables like cell line (e.g., HeLa vs. MCF-7), serum concentration, and incubation time.
- Structural Validation : Re-analyze compound purity and stereochemistry (e.g., chiral HPLC for enantiomer separation).
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .
Q. What in vivo models are appropriate for evaluating the therapeutic potential of benzofuropyrimidinone derivatives in oncology?
- Methodological Answer :
- Xenograft Models : Subcutaneous implantation of human cancer cells (e.g., HCT-116 colon carcinoma) in immunodeficient mice.
- Pharmacokinetics : Monitor plasma half-life via LC-MS/MS and optimize dosing regimens (e.g., QD vs. BID).
- Toxicity Screening : Assess liver enzymes (ALT/AST) and hematological parameters .
Q. What biochemical assays are commonly employed to identify the molecular targets of benzofuropyrimidinone derivatives?
- Methodological Answer :
- SPR (Surface Plasmon Resonance) : Measures real-time binding kinetics to purified proteins (e.g., kinases).
- Thermal Shift Assays : Detects target engagement by monitoring protein melting temperature shifts.
- RNAi/CRISPR Knockdown : Validates target specificity by observing reduced activity in gene-silenced cells .
Q. How can researchers optimize the bioavailability of benzofuropyrimidinone derivatives through structural modifications?
- Methodological Answer :
- Prodrug Design : Introduce ester groups for enhanced absorption (hydrolyzed in vivo).
- logD Optimization : Adjust lipophilicity (target logD 1–3) via substituent changes.
- Cosolvent Formulations : Use PEG 400 or cyclodextrins to improve solubility for IV administration .
Tables for Key Data
Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 80–100°C | Higher yields, reduced byproducts |
| Catalyst (Pd) | 5–10 mol% | Efficient cross-coupling |
| Reaction Time | 12–24 hrs | Complete conversion |
Table 2: Key Physicochemical Properties
| Property | Method | Target Value |
|---|---|---|
| Aqueous Solubility | Shake-flask (pH 7.4) | >50 µM for in vitro assays |
| logP | HPLC | 2.0–3.0 (balanced permeability) |
| Plasma Stability | LC-MS/MS (37°C, 24 hrs) | >80% remaining |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
